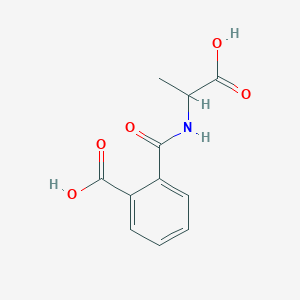
N-(1-carboxy-ethyl)-phthalamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-carboxy-ethyl)-phthalamic acid, also known as CEPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying protein-protein interactions. CEPA is a small molecule that can bind to proteins and disrupt their interactions, making it a valuable tool for investigating the function of proteins in cells.
作用機序
N-(1-carboxy-ethyl)-phthalamic acid works by binding to proteins and disrupting their interactions. It does this by binding to a specific site on the protein, known as a hot spot, which is involved in the interaction with other proteins. By binding to this site, N-(1-carboxy-ethyl)-phthalamic acid prevents the protein from interacting with its partner protein, leading to a disruption of the protein-protein interaction.
生化学的および生理学的効果
N-(1-carboxy-ethyl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the NF-κB signaling pathway, leading to changes in gene expression. It has also been shown to induce apoptosis in cancer cells by disrupting the interaction between p53 and MDM2. Additionally, N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
実験室実験の利点と制限
The use of N-(1-carboxy-ethyl)-phthalamic acid in lab experiments has several advantages. It is a small molecule that can be easily synthesized and modified, making it a useful tool for investigating protein-protein interactions. It is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, there are also limitations to the use of N-(1-carboxy-ethyl)-phthalamic acid. It can be difficult to determine the specificity of N-(1-carboxy-ethyl)-phthalamic acid for a particular protein-protein interaction, as it may also disrupt other interactions. Additionally, N-(1-carboxy-ethyl)-phthalamic acid may have off-target effects that could confound experimental results.
将来の方向性
There are several potential future directions for the use of N-(1-carboxy-ethyl)-phthalamic acid in scientific research. One area of interest is in the development of new antimicrobial agents, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi. Another area of interest is in the development of new cancer therapies, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to induce apoptosis in cancer cells. Additionally, N-(1-carboxy-ethyl)-phthalamic acid could be used to investigate the function of other proteins involved in cell signaling and regulation.
合成法
N-(1-carboxy-ethyl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of phthalic anhydride with glycine ethyl ester, followed by hydrolysis and decarboxylation. Another method involves the reaction of phthalic anhydride with ethylenediamine, followed by decarboxylation.
科学的研究の応用
N-(1-carboxy-ethyl)-phthalamic acid has been used in a variety of scientific studies to investigate protein-protein interactions. It has been shown to disrupt the interaction between the transcription factor NF-κB and its inhibitor IκBα, leading to the activation of NF-κB and subsequent gene expression changes. N-(1-carboxy-ethyl)-phthalamic acid has also been used to investigate the interaction between the protein p53 and its negative regulator MDM2, which is important in the regulation of cell cycle and apoptosis.
特性
CAS番号 |
103301-74-2 |
|---|---|
製品名 |
N-(1-carboxy-ethyl)-phthalamic acid |
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC名 |
2-(1-carboxyethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11(16)17/h2-6H,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
LPJYMIDYZUKJJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
正規SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
同義語 |
Benzoic acid, 2-[[(1-carboxyethyl)amino]carbonyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



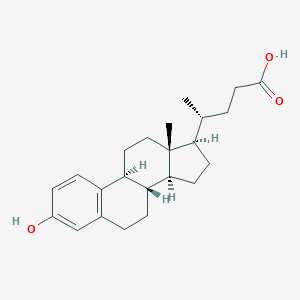
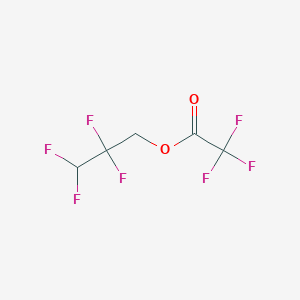
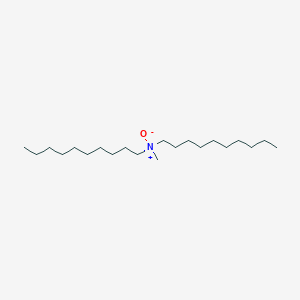
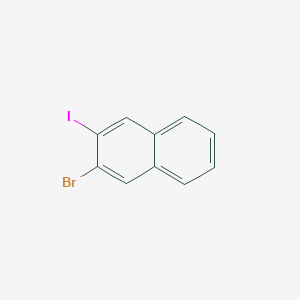
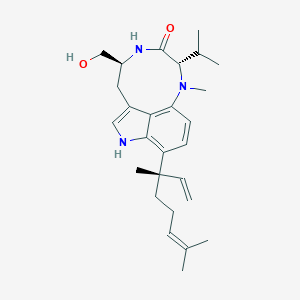
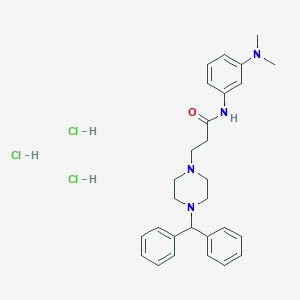
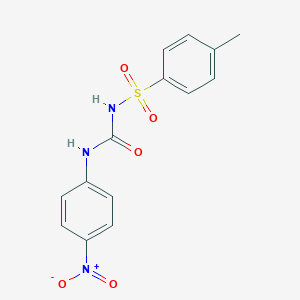
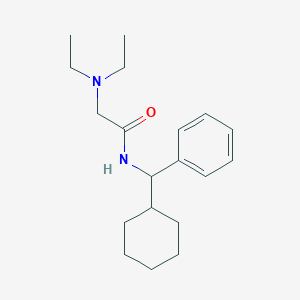
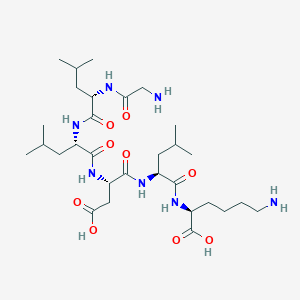
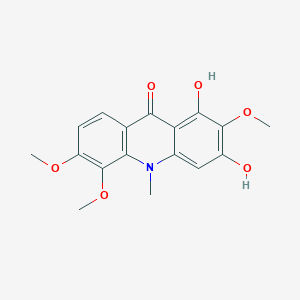

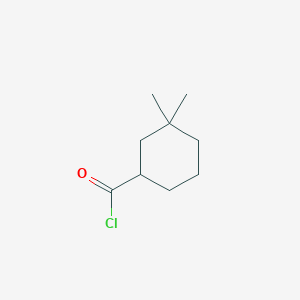
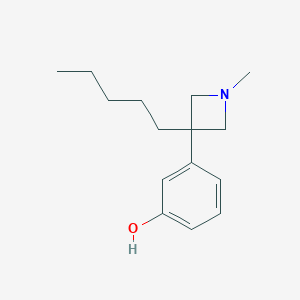
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)